1,3-Diphenylacetone

Description

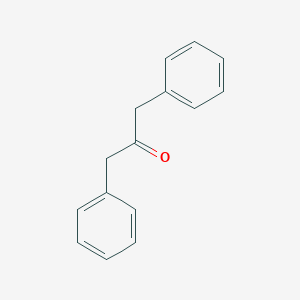

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKBXYGUSOXJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059244 | |

| Record name | 2-Propanone, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 35 deg C; [ChemIDplus] Light yellow or white crystalline solid; mp = 32-36 deg C; [Alfa Aesar MSDS], Solid, white or colourless crystals with a sweet, faint fruity-almond odour | |

| Record name | 1,3-Diphenyl-2-propanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Diphenyl-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-Diphenyl-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

330.00 to 331.00 °C. @ 760.00 mm Hg | |

| Record name | 1,3-Diphenyl-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 1,3-Diphenyl-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102-04-5 | |

| Record name | Dibenzyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyl-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYL-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y07G5UDKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Diphenyl-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35 - 36 °C | |

| Record name | 1,3-Diphenyl-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diphenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylacetone, also known as dibenzyl ketone, is a versatile organic compound with the chemical formula (C₆H₅CH₂)₂CO. It serves as a crucial intermediate in various organic syntheses, finding applications in the fragrance industry, polymer chemistry, and as a precursor for more complex molecules. This technical guide provides a comprehensive overview of 1,3-diphenylacetone, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectral data. While its role as an intermediate in the synthesis of some pharmacologically active molecules is noted, specific examples of direct application in drug development, particularly concerning signaling pathways, are not extensively documented in publicly available literature.

Chemical and Physical Properties

1,3-Diphenylacetone is a white to off-white crystalline solid at room temperature with a faint, sweet, fruity-almondy odor.[1][2] It is soluble in organic solvents like ethanol and oils but is almost insoluble in water.[2]

Table 1: Physical and Chemical Properties of 1,3-Diphenylacetone

| Property | Value | Reference |

| CAS Number | 102-04-5 | |

| Molecular Formula | C₁₅H₁₄O | |

| Molecular Weight | 210.27 g/mol | |

| Melting Point | 32-34 °C | |

| Boiling Point | 330 °C | |

| Density | 1.069 g/cm³ | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in ethanol, oils; insoluble in water | [2] |

Synthesis of 1,3-Diphenylacetone

A common and practical method for the synthesis of 1,3-diphenylacetone is the ketonic decarboxylation of phenylacetic acid.

Experimental Protocol: Synthesis from Phenylacetic Acid and Acetic Anhydride

This procedure is adapted from a method involving the reaction of phenylacetic acid with acetic anhydride, facilitated by potassium acetate.

Materials:

-

Phenylacetic acid (50 g)

-

Acetic anhydride (50 g, redistilled)

-

Potassium acetate (2.5 g, fused and anhydrous)

-

250-cc three-necked flask

-

Thermometer

-

Reflux condenser

-

Fractionating column

-

Distillation apparatus

Procedure:

-

In a 250-cc three-necked flask, combine 50 g of phenylacetic acid, 50 g of redistilled acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.

-

Place a thermometer in the liquid and attach a reflux condenser.

-

Heat the mixture to reflux for two hours, maintaining a liquid temperature of 149-150 °C.

-

After reflux, replace the condenser with a good fractionating column and begin distillation.

-

Distill the mixture very slowly, so the initial distillate is primarily acetic acid.

-

The residue from the initial distillation is then transferred to a 50-cc Claisen flask for vacuum distillation. Use about 5 cc of acetic anhydride to rinse the flask and add it to the Claisen flask.

-

Distill the mixture under a pressure of 3 mm Hg. The fraction boiling between 75-160 °C is collected.

-

Redistill the collected fraction at atmospheric pressure (755 mm Hg). The fraction boiling between 317-320 °C is 1,3-diphenylacetone. This fraction solidifies upon cooling (melting point 30 °C).

Expected Yield: Approximately 16 g (41% yield) of 1,3-diphenylacetone.

Key Reactions of 1,3-Diphenylacetone

The most notable reaction of 1,3-diphenylacetone is its use in a double aldol condensation with benzil to synthesize tetraphenylcyclopentadienone. This reaction is a cornerstone in the synthesis of polycyclic aromatic compounds.[4]

Experimental Protocol: Aldol Condensation with Benzil to form Tetraphenylcyclopentadienone

This protocol details the base-catalyzed aldol condensation of 1,3-diphenylacetone with benzil.

Materials:

-

1,3-Diphenylacetone (0.2 g)

-

Benzil (0.2 g)

-

95% Ethanol (5 mL)

-

Potassium hydroxide (KOH) pellet (approx. 0.1 g)

-

10 mL round bottom flask

-

Reflux condenser

-

Sand bath or heating mantle

-

Boiling chip

-

Vacuum filtration apparatus (e.g., Hirsch funnel)

-

Ice bath

Procedure:

-

Combine approximately 0.2 g of benzil, 0.2 g of 1,3-diphenylacetone, and 5 mL of 95% ethanol in a 10 mL round bottom flask.

-

Add a boiling chip and one pellet of solid KOH (approximately 0.1 g, mass should be recorded).

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a sand bath for 15 minutes. The boiling action will serve to stir the mixture.

-

After 15 minutes, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with ice-cold ethanol to remove impurities.

-

Allow the product, tetraphenylcyclopentadienone, to dry completely before determining its mass and melting point.

Visualization of Chemical Processes

Synthesis Workflow of 1,3-Diphenylacetone

The following diagram illustrates the workflow for the synthesis of 1,3-diphenylacetone from phenylacetic acid.

Caption: Workflow for the synthesis of 1,3-diphenylacetone.

Aldol Condensation Reaction Pathway

This diagram illustrates the key steps in the base-catalyzed aldol condensation of 1,3-diphenylacetone with benzil.

References

An In-depth Technical Guide to 1,3-Diphenylacetone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1,3-diphenylacetone (also known as dibenzyl ketone), a versatile organic compound with significant applications in synthesis, materials science, and pharmaceuticals.

Chemical Identity and Properties

1,3-Diphenylacetone is an organic compound featuring two benzyl groups attached to a central carbonyl group.[1] Its structure results in an electrophilic central carbonyl carbon and slightly nucleophilic adjacent carbons, making it a valuable reagent in various chemical reactions.[1]

CAS Number: 102-04-5[2][3][4][5]

Synonyms: Dibenzyl ketone, 1,3-Diphenyl-2-propanone[1][2]

Table 1: Physicochemical Properties of 1,3-Diphenylacetone

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O | [2][4][6] |

| Molecular Weight | 210.27 - 210.28 g/mol | [1][2][4][6] |

| Appearance | White to light yellow solid, crystalline mass, or liquid melt | [1][2][7] |

| Melting Point | 30 - 36 °C (86 - 96.8 °F) | [1][2][6][7] |

| Boiling Point | 330 °C (626 °F) | [1][2][6][7][8] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils; slightly soluble in propylene glycol. | [7][8] |

| Density | 1.040 - 1.069 g/cm³ | [1][8] |

| Flash Point | > 110 °C (> 230 °F) | [8][9] |

| Stability | Stable under normal temperatures and pressures. | [7][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,3-diphenylacetone.

Table 2: Spectroscopic Data Identifiers for 1,3-Diphenylacetone

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR Spectrum | Available from chemical suppliers and databases.[10] |

| ¹³C NMR Spectrum | Available from chemical suppliers and databases.[10] |

| Infrared (IR) Spectrum | Conforms to structure.[3][10][11] |

| Mass Spectrum (MS) | Available in online databases.[10][12] |

| Beilstein Registry Number | 974767 |

| EC Number | 203-000-0 |

| PubChem Substance ID | 7593 / 24893606 |

Synthesis and Experimental Protocols

Several methods exist for the synthesis of 1,3-diphenylacetone. Below are detailed protocols for common laboratory-scale preparations.

This traditional method involves the pyrolysis of phenylacetic acid or its salts.[13]

-

Experimental Protocol:

-

Phenylacetic acid is reacted with acetic anhydride and anhydrous potassium acetate.

-

The mixture is refluxed for two hours at 140-150 °C.[1]

-

During reflux, the mixture is slowly distilled to remove the acetic acid byproduct. Carbon dioxide is evolved during this step.[1]

-

The resulting liquid, containing dibenzyl ketone, is carefully heated. Heating above 200-205 °C should be avoided to prevent resinification and a decrease in yield.[1]

-

Further purification can be achieved through distillation or chromatography.

-

This modern approach offers a convenient and high-purity route to symmetrical 1,3-diphenylacetone derivatives.[13]

-

Experimental Protocol:

-

Add toluene and sodium hydride (NaH, 60 wt% in mineral oil) to a reactor under a nitrogen atmosphere.[13]

-

Set the recirculating bath to 25 °C.

-

Slowly add ethyl phenylacetate dropwise while stirring. Caution: Maintain a high nitrogen purge to dilute the hydrogen gas generated.[13]

-

An initial exotherm to 40-45 °C may be observed during the addition.[13]

-

The reaction proceeds through a Claisen condensation to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield 1,3-diphenylacetone.

-

This method utilizes the oxidation of the corresponding alcohol.

-

Experimental Protocol:

-

Dissolve racemic 1,3-diphenyl-1-propanol in acetone.[14]

-

Add Jones reagent dropwise until the orange color persists, indicating the completion of the oxidation.[14]

-

Stir the reaction for 30 minutes.[14]

-

Quench the reaction by adding 2-propanol.[14]

-

Decant the solvent from the precipitated solids. Wash the solids with ethyl acetate.

-

Combine the organic fractions, wash with water, dry, and concentrate.

-

Purify the crude product by filtering through a plug of silica gel.[14]

-

Chemical Reactions and Applications

1,3-Diphenylacetone is a key building block in organic synthesis.

-

Aldol Condensation: It is frequently used in an aldol condensation reaction with benzil in the presence of a base to create tetraphenylcyclopentadienone, a precursor for polycyclic aromatic compounds used in materials science.[1][5]

-

Pharmaceutical and Fine Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.[2][4]

-

Fragrance Industry: It is used as a trace ingredient in floral perfume compositions and fruit flavorings to act as a modifier and impart a softer odor.[5][7]

The following diagram illustrates the role of 1,3-diphenylacetone as a key reactant in the synthesis of tetraphenylcyclopentadienone.

References

- 1. Dibenzyl ketone - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Diphenylacetone, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 1,3-Diphenylacetone | Alzchem Group [alzchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,3-Diphenylacetone | 102-04-5 | FD07366 | Biosynth [biosynth.com]

- 7. 1,3-Diphenylacetone | 102-04-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 1,3-Diphenylacetone(102-04-5) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mzCloud – 1 3 Diphenylacetone [mzcloud.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Synthesis routes of 1,3-Diphenylacetone [benchchem.com]

1,3-diphenylacetone structural formula and isomers

An In-depth Technical Guide to 1,3-Diphenylacetone and Its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diphenylacetone (also known as dibenzyl ketone), its key structural isomers, and their relevance in synthetic chemistry and pharmacology. This document includes detailed physicochemical properties, experimental protocols, and visualizations of chemical and biological pathways to support advanced research and development.

Structural Formula and Isomerism

1,3-Diphenylacetone is a symmetrical ketone with the chemical formula C₁₅H₁₄O. Its IUPAC name is 1,3-diphenylpropan-2-one. The core structure consists of a central three-carbon chain with a carbonyl group at the second position (propan-2-one), and a phenyl group attached to each of the terminal carbons (positions 1 and 3).

The molecular formula C₁₅H₁₄O allows for a variety of structural isomers, which differ in the arrangement of their atoms. Understanding these isomers is crucial as they exhibit distinct physical, chemical, and biological properties. Key isomeric classes include:

-

Positional Isomers (Ketones): Varying the positions of the phenyl groups and the carbonyl group along an aliphatic chain.

-

Substituted Benzophenones: A central carbonyl group directly attached to two phenyl rings, with methyl groups substituted at various positions.

-

Flavonoid Backbones: Heterocyclic structures forming the core of biologically significant compounds like flavans, isoflavans, and neoflavans.

Below is a diagram illustrating the structural relationship between 1,3-diphenylacetone and some of its key isomers.

Figure 1: Structural isomer classes of C₁₅H₁₄O.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for 1,3-diphenylacetone and its structural isomers, allowing for easy comparison of their physical properties.

| Compound Name | Synonym(s) | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1,3-Diphenylacetone | Dibenzyl ketone | 210.27 | 32 - 34 | 330 | 1.069 |

| 1,1-Diphenylacetone | Benzhydryl methyl ketone | 210.27 | 59 - 63 | 307 | N/A |

| 3-Phenylpropiophenone | Dihydrochalcone | 210.27 | 68 - 71 | 338 | N/A |

| 3,4-Dimethylbenzophenone | Phenyl 3,4-xylyl ketone | 210.27 | 45 - 47 | 335 | ~1.02 |

| 2,4-Dimethylbenzophenone | Phenyl 2,4-xylyl ketone | 210.27 | N/A (Liquid) | ~185 (at 17 mmHg) | ~1.08 |

| Flavan | 2-Phenylchroman | 210.27 | N/A (Liquid) | N/A | N/A |

| Isoflavan | 3-Phenylchroman | 210.27 | N/A | N/A | N/A |

| Neoflavan | 4-Phenylchroman | 210.27 | N/A (Liquid) | 312.5 | 1.098 |

| Note: Data for some parent hydrides like Flavan and Isoflavan are not readily available as they are typically studied as part of larger, substituted molecules. |

Experimental Protocols

Detailed methodologies for the synthesis of 1,3-diphenylacetone and its application in a subsequent reaction are provided below. These protocols are representative of standard laboratory procedures.

Protocol 1: Synthesis of 1,3-Diphenylacetone via Ketonic Decarboxylation

This method involves the ketonic decarboxylation of phenylacetic acid.

Materials:

-

Phenylacetic acid

-

Acetic anhydride

-

Anhydrous potassium acetate

-

Heating mantle with reflux condenser and distillation setup

Procedure:

-

Combine phenylacetic acid, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask.

-

Heat the mixture to reflux at 140-150°C for approximately 2 hours.

-

After reflux, arrange the apparatus for distillation. Slowly distill the mixture to remove the acetic acid byproduct. Carbon dioxide gas will be evolved during this process.

-

The remaining liquid in the flask is the crude 1,3-diphenylacetone.

-

Purify the crude product by vacuum distillation. Avoid heating the residue above 200°C to prevent resinification, which would decrease the yield.

Protocol 2: Aldol Condensation of 1,3-Diphenylacetone with Benzil

1,3-Diphenylacetone is a key reactant in the aldol condensation reaction to form the highly conjugated system, tetraphenylcyclopentadienone. This reaction is notable for its deep purple product.

Materials:

-

1,3-Diphenylacetone (Dibenzyl ketone)

-

Benzil

-

Absolute Ethanol

-

Potassium Hydroxide (KOH)

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a 500 mL round-bottom flask, dissolve 21.0 g (0.1 mole) of benzil and 21.0 g (0.1 mole) of 1,3-diphenylacetone in 150 mL of hot absolute ethanol.

-

Fit the flask with a reflux condenser and heat the solution until it is near its boiling point.

-

Prepare a solution of 3.0 g of KOH in 15 mL of ethanol. Slowly add this solution through the top of the condenser into the reaction mixture.

-

Once any initial frothing has subsided, heat the mixture to a gentle reflux and maintain for 15 minutes. The solution will turn a deep purple color as the product forms.

-

After reflux, cool the flask to room temperature, and then place it in an ice bath to complete the crystallization of the product.

-

Collect the dark crystalline product by vacuum filtration.

-

Wash the crystals with three small portions of ice-cold 95% ethanol to remove impurities.

-

Allow the product, tetraphenylcyclopentadienone, to air dry. The expected yield is 91-96%.

The workflow for this important synthetic application is visualized below.

Figure 2: Experimental workflow for tetraphenylcyclopentadienone synthesis.

Biological Relevance and Signaling Pathways

While 1,3-diphenylacetone itself is primarily used as a synthetic intermediate, its structural isomers, particularly the flavonoid backbones, are of significant interest to drug development professionals. Isoflavans and their derivatives (isoflavones, such as genistein and daidzein found in soy) are well-studied phytoestrogens that modulate critical cellular signaling pathways involved in cancer.

Isoflavones have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1] This pathway is a central regulator of cell survival, proliferation, and inflammation and is often dysregulated in various cancers.

Mechanism of Action:

-

PI3K/Akt Inhibition: Isoflavones can suppress the activity of Phosphoinositide 3-kinase (PI3K), a key enzyme that initiates the signaling cascade.

-

Preventing Akt Activation: By inhibiting PI3K, isoflavones prevent the phosphorylation and activation of the protein kinase Akt.

-

NF-κB Suppression: Active Akt normally promotes cell survival by activating the transcription factor NF-κB. When Akt is inhibited, NF-κB remains inactive in the cytoplasm, preventing it from entering the nucleus and transcribing pro-survival and anti-apoptotic genes.

-

Induction of Apoptosis: The suppression of this pro-survival pathway allows pro-apoptotic signals to dominate, leading to cancer cell death.

The diagram below illustrates how isoflavones (derivatives of the isoflavan core) interrupt this critical cancer survival pathway.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Historical Synthesis of 1,3-Diphenylacetone

Abstract

1,3-Diphenylacetone, also known as dibenzyl ketone, is a significant organic compound with a rich history in synthetic chemistry. Its utility as a precursor in various chemical reactions, most notably in the synthesis of tetraphenylcyclopentadienone through an aldol condensation, has cemented its importance in both academic research and industrial applications.[1][2][3] This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,3-diphenylacetone, presenting detailed experimental protocols from seminal reports and summarizing key quantitative data. The evolution of its synthesis from early pyrolytic methods to more refined condensation reactions is explored, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: The Emergence of a Versatile Ketone

1,3-Diphenylacetone is an organic compound characterized by a central carbonyl group flanked by two benzyl groups.[1] This structure imparts specific reactivity, with an electrophilic carbonyl carbon and slightly nucleophilic adjacent carbons, making it a valuable reagent in organic synthesis.[1] The earliest reported synthesis of 1,3-diphenylacetone is attributed to Young in 1891.[4] The classification of dibenzyl ketone is credited to Vera Bogdanovskaia.[1]

Historically, the synthesis of 1,3-diphenylacetone has been approached through various methods, with early preparations often relying on the pyrolysis of phenylacetic acid or its salts.[4] While effective, these methods often required specialized equipment.[4] Over time, more convenient laboratory-scale syntheses were developed, including the ketonic decarboxylation of phenylacetic acid and Claisen condensations of phenylacetate esters.

Historical Synthesis Methodologies

Ketonic Decarboxylation of Phenylacetic Acid

One of the well-documented early methods for preparing 1,3-diphenylacetone involves the ketonic decarboxylation of phenylacetic acid. A notable procedure, detailed in a 1936 publication, involves heating phenylacetic acid with acetic anhydride and potassium acetate.[5] This reaction proceeds through the formation of anhydrides which then undergo pyrolysis to yield dibenzyl ketone, along with phenylacetone as a significant by-product.[5][6]

Experimental Protocol: Ketonic Decarboxylation (Hurd & Thomas, 1936) [5][6]

-

Reaction Setup: In a 250 mL three-necked flask, combine 50 g of phenylacetic acid, 50 g of re-distilled acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.

-

Reflux: Place a thermometer in the liquid and reflux the mixture for two hours. The temperature of the liquid should reach 140-150°C.

-

Distillation: Replace the reflux condenser with a good fractionating column and distill the mixture very slowly to primarily remove acetic acid. Carbon dioxide evolution will be observed after approximately forty-five minutes.

-

Fractional Distillation: The residue is transferred to a 50 cc Claisen flask and distilled under reduced pressure (3 mmHg).

-

Fraction 1 (30-75°C): Mostly acetic anhydride.

-

Fraction 2 (150-160°C): A 26 g fraction containing the products.

-

-

Purification: Redistillation of the second fraction at atmospheric pressure (755 mm) yields phenylacetone (bp 215-220°C) and 1,3-diphenylacetone (bp 317-320°C).

Quantitative Data

| Product | Yield | Boiling Point | Melting Point |

| Phenylacetone | 16% | 215-220°C | N/A |

| 1,3-Diphenylacetone | 32-41% | 317-320°C | 30°C |

Data sourced from Hurd & Thomas (1936).[5][6]

Claisen Condensation of Phenylacetates

A more modern and convenient laboratory synthesis of 1,3-diphenylacetone derivatives involves the Claisen condensation of phenylacetates. This one-pot, two-step procedure provides high purity products and avoids the need for specialized pyrolysis equipment.[4] The method consists of the Claisen condensation of an ethyl phenylacetate followed by hydrolysis and decarboxylation.[4]

Experimental Protocol: One-Pot Claisen Condensation [4]

-

Reaction Setup: To a reactor containing toluene (110 mL) and sodium hydride (60 wt% in mineral oil, 16.1 g, 0.67 mol), slowly add ethyl phenylacetate (100 g, 0.61 mol) dropwise under a nitrogen atmosphere. Maintain the temperature around 30°C, noting a potential exotherm to 40-45°C.

-

Hydrolysis and Decarboxylation: After the addition is complete, add water (100 mL) to the reactor, which will cause an exotherm to approximately 60°C. Heat the mixture to 100°C for 4 hours to effect hydrolysis and decarboxylation.

-

Workup: Cool the reactor to 65°C and add heptanes (150 mL). After vigorous stirring and separation, remove the aqueous layer. Wash the heptanes layer with water (2 x 100 mL) at 65°C.

-

Crystallization and Isolation: Allow the heptane solution to cool slowly. The product will crystallize and can be isolated by filtration and washing with cold heptanes.

Quantitative Data

| Product | Yield | Purity (HPLC) |

| 1,3-Diphenylacetone | 86% | >99% |

Data sourced from Romer (2011).[4]

Visualizing the Synthetic Pathways

Ketonic Decarboxylation of Phenylacetic Acid

References

- 1. Dibenzyl ketone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 1,3-Diphenylacetone | 102-04-5 [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Preparation of Dibenzyl Ketone and Phenylacetone - [www.rhodium.ws] [erowid.org]

- 6. scribd.com [scribd.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3-Diphenylacetone

Introduction

1,3-Diphenylacetone, also known as dibenzyl ketone, is an aromatic organic compound with the chemical formula C₁₅H₁₄O.[1][2][3] It consists of a central acetone unit flanked by two phenyl groups.[1] This structure, featuring an electrophilic central carbonyl carbon and slightly nucleophilic adjacent carbons, makes it a versatile intermediate in organic synthesis.[3] First reported in 1891, 1,3-diphenylacetone is a crucial building block for synthesizing more complex molecules, including heterocyclic compounds, ligands for transition metal complexes, and polycyclic aromatic compounds used in materials science.[1][4][5] Its applications extend to the fragrance industry and the development of pharmaceuticals, such as analgesics and anti-inflammatory agents.[5][6]

Core Physical and Chemical Properties

1,3-Diphenylacetone is typically a white to off-white or yellow crystalline solid at room temperature with a faint, sweet, fruity-almondy odor.[1][2][7][8] It is stable under recommended storage conditions, though it is incompatible with strong oxidizing agents.[2][7]

Table 1: Physical and Chemical Data for 1,3-Diphenylacetone

| Property | Value | References |

| IUPAC Name | 1,3-diphenylpropan-2-one | [9][10][11] |

| Synonyms | Dibenzyl ketone, Benzyl ketone | [2][3][12] |

| CAS Number | 102-04-5 | [2][3][12] |

| Molecular Formula | C₁₅H₁₄O | [2][3][12] |

| Molecular Weight | 210.27 g/mol | [2][13] |

| Appearance | White to yellow crystalline solid or mass | [1][2][7] |

| Melting Point | 30 - 36 °C | [7][9][14][15] |

| Boiling Point | 330 - 331 °C @ 760 mmHg | [2][3][14] |

| Density | 1.040 g/mL | [2][7][14] |

| Flash Point | >110 °C (>230 °F) | [2][7] |

| Solubility | Insoluble/Slightly soluble in water. Soluble in ethanol, acetone, chloroform, and oils. | [1][2][7][16] |

| Stability | Stable under normal conditions. Combustible. | [2][7] |

| Incompatibilities | Strong oxidizing agents. | [2][7][17] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,3-diphenylacetone.

Table 2: Spectroscopic Data Summary for 1,3-Diphenylacetone

| Technique | Data Reference |

| ¹H NMR | Spectra and data are available, confirming the proton environments. |

| ¹³C NMR | Spectrum data is available. |

| Infrared (IR) | Spectra are available from NIST and other sources. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are well-documented. |

| UV/Visible | UV/Visible spectrum data is available. |

Chemical Synthesis and Reactivity

1,3-Diphenylacetone is a key substrate in various organic reactions, most notably the aldol condensation.

Key Reactions: Aldol Condensation

A significant application of 1,3-diphenylacetone is its use in a double aldol condensation reaction with benzil (a dicarbonyl compound) in the presence of a base.[2][3][5] This reaction synthesizes tetraphenylcyclopentadienone, a crucial precursor for polycyclic aromatic compounds.[5][18]

References

- 1. guidechem.com [guidechem.com]

- 2. 1,3-Diphenylacetone | 102-04-5 [chemicalbook.com]

- 3. Dibenzyl ketone - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. 1,3-Diphenylacetone CAS#: 102-04-5 [m.chemicalbook.com]

- 9. 1,3-二苯基-2-丙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,3-Diphenylacetone | 102-04-5 | FD07366 | Biosynth [biosynth.com]

- 13. Synthesis routes of 1,3-Diphenylacetone [benchchem.com]

- 14. 1,3-Diphenylacetone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. 1,3-Diphenylacetone, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 16. 1,3-Diphenylacetone, 98+% | Fisher Scientific [fishersci.ca]

- 17. 1,3-Diphenylacetone(102-04-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. murov.info [murov.info]

An In-depth Technical Guide to the Spectral Data Interpretation of 1,3-Diphenylacetone

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diphenylacetone (also known as Dibenzyl Ketone) is a key organic compound with the chemical formula C₁₅H₁₄O.[1][2] Structurally, it consists of a central ketone functional group flanked by two benzyl groups. This symmetrical structure gives rise to a relatively simple yet informative set of spectral data. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-diphenylacetone, complete with experimental protocols and a logical workflow for structural elucidation.

Logical Workflow for Spectral Analysis

The process of identifying and confirming the structure of a compound like 1,3-diphenylacetone involves integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive confirmation of the molecule's identity.

Caption: Logical workflow for the structural elucidation of 1,3-diphenylacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,3-diphenylacetone is characterized by its simplicity due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet (m) | 10H | Aromatic protons (C₆H₅) |

| ~3.70 | Singlet (s) | 4H | Methylene protons (-CH₂-) |

Interpretation:

-

Aromatic Protons (10H): The complex multiplet between 7.20 and 7.40 ppm is characteristic of the protons on the two phenyl rings. The integration value of 10H confirms the presence of two monosubstituted benzene rings.

-

Methylene Protons (4H): A sharp singlet appears around 3.70 ppm. This signal corresponds to the four protons of the two methylene (-CH₂-) groups. The signal is a singlet because the protons on the adjacent carbon (the carbonyl carbon) have no hydrogens, and due to symmetry, both methylene groups are chemically equivalent. The downfield shift from a typical alkane is due to the deshielding effect of both the adjacent carbonyl group and the phenyl ring.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~206.0 | Carbonyl carbon (C=O) |

| ~134.0 | Quaternary aromatic carbons (ipso-C) |

| ~129.5 | Aromatic CH carbons |

| ~128.8 | Aromatic CH carbons |

| ~127.0 | Aromatic CH carbons |

| ~50.0 | Methylene carbons (-CH₂-) |

Interpretation:

-

Carbonyl Carbon (~206.0 ppm): This highly downfield signal is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons (~127.0 - 134.0 ppm): Four distinct signals are typically observed for the two equivalent phenyl groups, corresponding to the ipso, ortho, meta, and para carbons.

-

Methylene Carbon (~50.0 ppm): This signal corresponds to the two equivalent methylene carbons. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl group.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,3-diphenylacetone in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3][4] Ensure the solid is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Magnetic field shimming is performed to optimize field homogeneity.[4]

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

-

¹³C NMR Acquisition: A proton-decoupled pulse program is typically used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[5] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.[4]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3085, 3060, 3030 | Medium | Aromatic C-H stretch (sp²) |

| ~2920 | Weak | Aliphatic C-H stretch (sp³) |

| ~1717 | Strong, Sharp | Ketone C=O stretch |

| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation:

-

C-H Stretches (>3000 cm⁻¹ and <3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ confirms sp²-hybridized C-H bonds (aromatic rings), while the weaker peak just below 3000 cm⁻¹ indicates sp³-hybridized C-H bonds (methylene groups).[6]

-

Carbonyl Stretch (~1717 cm⁻¹): The most prominent peak in the spectrum is the strong, sharp absorption around 1717 cm⁻¹. This is a classic diagnostic peak for the C=O stretch of a saturated, non-conjugated ketone.

-

Aromatic C=C Stretches (~1450-1600 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.

-

C-H Bending (~700-740 cm⁻¹): The strong absorptions in the fingerprint region are indicative of the out-of-plane bending for a monosubstituted benzene ring, confirming the substitution pattern of the phenyl groups.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small, solvent-free amount of solid 1,3-diphenylacetone directly onto the crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance (ATR) accessory.[7] No extensive sample preparation is needed.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the ATR crystal.

-

Background Scan: Run a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water.

-

Sample Scan: Acquire the IR spectrum of the sample. The instrument passes an infrared beam through the crystal, which interacts with the sample at the surface.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 210 | ~10 | [M]⁺˙ (Molecular Ion) |

| 119 | ~25 | [C₆H₅CH₂CO]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~15 | [C₅H₅]⁺ |

Interpretation:

-

Molecular Ion Peak (m/z 210): The peak at m/z 210 corresponds to the molecular weight of 1,3-diphenylacetone (C₁₅H₁₄O), confirming its elemental formula.[1][8]

-

Base Peak (m/z 91): The most abundant peak (base peak) at m/z 91 is characteristic of a benzyl group. It is formed by cleavage of the bond between the methylene group and the carbonyl carbon, followed by rearrangement to the highly stable tropylium cation ([C₇H₇]⁺).[8]

-

Other Fragments: The peak at m/z 119 results from the loss of a benzyl radical (•CH₂C₆H₅). The peak at m/z 65 is a common fragment from the tropylium ion, resulting from the loss of acetylene (C₂H₂).

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized under high vacuum.[9]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation (the molecular ion).[10][11]

-

Fragmentation: The high energy of the EI process causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[11]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The combined spectral data provides unequivocal evidence for the structure of 1,3-diphenylacetone. ¹H and ¹³C NMR data establish the carbon-hydrogen framework, identifying the symmetrical arrangement of two phenyl rings and two methylene groups around a central carbonyl. IR spectroscopy confirms the presence of the key ketone functional group and the aromatic rings. Finally, mass spectrometry verifies the molecular weight and shows a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion, confirming the presence of benzyl moieties. This integrated analytical approach is fundamental in modern chemical research and drug development for rigorous structural confirmation.

References

- 1. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]

- 2. 1,3-Diphenylacetone, 99% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 5. sc.edu [sc.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. amherst.edu [amherst.edu]

- 8. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 1,3-Diphenylacetone in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-diphenylacetone (also known as dibenzyl ketone) in common laboratory solvents. This information is critical for its application in organic synthesis, purification, and formulation development. The document outlines available solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility of 1,3-Diphenylacetone

The solubility of 1,3-diphenylacetone is dictated by its molecular structure, which includes a central polar ketone group and two nonpolar phenyl rings. This amphiphilic nature results in good solubility in many organic solvents and poor solubility in water. While extensive quantitative solubility data is not widely available in public literature, the following table summarizes the known qualitative and quantitative information.

| Solvent Category | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | Water | H₂O | 74.43 mg/L (estimated) | 25 | Generally described as insoluble or slightly soluble.[1][2][3][4][5] |

| Alcohols | Ethanol | C₂H₅OH | Very Soluble | Not Specified | Frequently mentioned as a good solvent.[2][6] |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | ||

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | A commonly cited solvent for this compound.[2][7] |

| Petroleum Ether | N/A | Soluble | Not Specified | Often used for crystallization.[7] | |

| Ketones | Acetone | CH₃COCH₃ | Moderately Soluble | Not Specified | [1] |

| Halogenated | Chloroform | CHCl₃ | Moderately Soluble | Not Specified | [1] |

| Oils | Various Oils | N/A | Soluble | Not Specified | [8] |

| Glycols | Propylene Glycol | C₃H₈O₂ | Poorly Soluble | Not Specified | [8] |

Note: The terms "Soluble," "Very Soluble," "Moderately Soluble," and "Slightly Soluble" are based on qualitative descriptions from various sources. Precise quantitative measurements are not consistently available.

Experimental Protocols: Determination of Equilibrium Solubility

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This procedure measures the concentration of a solute in a saturated solution at a specific temperature.

Objective: To determine the saturation solubility of 1,3-diphenylacetone in a given solvent at a controlled temperature.

Materials:

-

1,3-Diphenylacetone (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of 1,3-diphenylacetone is added to a vial containing a known volume of the selected solvent. This ensures that the solution will reach saturation.

-

Equilibration: The vial is sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the vial is allowed to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe. A syringe filter is then attached to remove any undissolved microparticles, yielding a clear, saturated solution.

-

Dilution: The saturated filtrate is accurately diluted with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of 1,3-diphenylacetone in the diluted sample is determined using a calibrated analytical method, such as HPLC. A calibration curve is prepared using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. dibenzyl ketone, 102-04-5 [thegoodscentscompany.com]

- 4. 1,3-Diphenylacetone | 102-04-5 | FD07366 | Biosynth [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Diphenylacetone, 99% | Fisher Scientific [fishersci.ca]

- 8. 1,3-Diphenylacetone | 102-04-5 [chemicalbook.com]

1,3-diphenylacetone safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information and handling precautions for 1,3-diphenylacetone (CAS No. 102-04-5). The following sections detail the physical and chemical properties, toxicological data, and recommended procedures for safe use, storage, and disposal. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDSs).

Chemical and Physical Properties

1,3-Diphenylacetone is a white to yellow crystalline solid.[1][2] It is stable under normal laboratory conditions.[3][4] Key quantitative physical and chemical data are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O | [5] |

| Molecular Weight | 210.27 g/mol | [5] |

| Melting Point | 30-34 °C | [3] |

| Boiling Point | 330 °C | [3] |

| Flash Point | >110 °C | [4] |

| Solubility | Insoluble in water.[1] Soluble in alcohol and oils.[1] | [1] |

Toxicological Information and GHS Classification

The toxicological profile of 1,3-diphenylacetone is not fully characterized, and there is conflicting information regarding its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification Discrepancy

A review of various supplier Safety Data Sheets (SDSs) and the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory reveals inconsistencies in the GHS classification of 1,3-diphenylacetone.

-

Classification as an Irritant: Some suppliers classify 1,3-diphenylacetone as a skin irritant (Category 2, H315), a serious eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335).[3]

-

Classification as Non-Hazardous: Conversely, other SDSs and notifications in the ECHA C&L Inventory state that the substance does not meet the criteria for classification as hazardous.[6]

The ECHA C&L Inventory is a collection of self-notifications from companies and is not a harmonized, legally binding classification. The presence of differing classifications indicates a lack of conclusive data or varying interpretations of the available information.

Recommendation: In the absence of a harmonized classification, a conservative approach is recommended. Researchers should handle 1,3-diphenylacetone as a potential skin, eye, and respiratory irritant.

Acute Toxicity

Limited quantitative data is available on the acute toxicity of 1,3-diphenylacetone. The primary available metric is the oral LD50 in rats.

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | >2 g/kg | [4] |

Qualitative assessments from various sources suggest that 1,3-diphenylacetone may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][4]

Experimental Protocols for Irritation Assessment

While specific irritation studies for 1,3-diphenylacetone are not publicly available, the standard methodologies for assessing skin and eye irritation are outlined in the OECD Guidelines for the Testing of Chemicals. These protocols provide a framework for how the irritation potential of a substance like 1,3-diphenylacetone would be formally evaluated.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Test System: The albino rabbit is the recommended animal model.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleansed.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Classification: The substance is classified as an irritant based on the mean scores for erythema and edema over a specified period.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes the method for determining the potential of a substance to cause eye irritation or damage.

-

Test System: The albino rabbit is the preferred animal model.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.

-

The other eye remains untreated and serves as a control.

-

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of any lesions is scored.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Handling Precautions and Exposure Controls

Given the potential for irritation, appropriate engineering controls and personal protective equipment (PPE) are essential when handling 1,3-diphenylacetone.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

An eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile rubber).

-

A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram illustrates the hierarchy of controls for minimizing exposure to 1,3-diphenylacetone.

First Aid Measures

In the event of exposure to 1,3-diphenylacetone, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: In a fire, irritating and toxic gases, including carbon monoxide and carbon dioxide, may be produced.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

The following workflow should be followed in the event of a spill of 1,3-diphenylacetone.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

Disposal Considerations

Dispose of 1,3-diphenylacetone and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide a comprehensive overview of the safety and handling of 1,3-diphenylacetone for a scientific audience. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. 1,3-Diphenylacetone(102-04-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 1,3-Diphenylacetone - Safety Data Sheet [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 1,3-Diphenylacetone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Diphenylacetone, also known as dibenzyl ketone, is a key organic intermediate utilized in a variety of synthetic pathways, most notably in aldol condensation reactions for the synthesis of complex cyclic systems. The reactivity of 1,3-diphenylacetone is largely dictated by the electrophilic nature of its central carbonyl carbon. This technical guide provides a comprehensive analysis of the electrophilicity of this specific carbon atom, integrating spectroscopic data, theoretical principles, and detailed experimental protocols. By examining the electronic and structural factors that influence its reactivity, this document serves as a crucial resource for researchers in organic synthesis and drug development seeking to modulate and predict the chemical behavior of 1,3-diphenylacetone and related diaryl ketones.

Introduction to Carbonyl Electrophilicity

The carbonyl group (C=O) is one of the most fundamental functional groups in organic chemistry, characterized by a polarized double bond where the more electronegative oxygen atom draws electron density from the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon, rendering it an electrophilic center susceptible to attack by nucleophiles. The magnitude of this electrophilicity is a critical determinant of the carbonyl compound's reactivity and is influenced by several factors, including electronic effects of neighboring substituents and steric hindrance around the carbonyl group.

Factors Influencing the Electrophilicity of 1,3-Diphenylacetone's Carbonyl Carbon

The electrophilicity of the carbonyl carbon in 1,3-diphenylacetone is primarily modulated by the two flanking benzyl groups. These groups exert a combination of inductive and resonance effects that influence the electron density at the carbonyl carbon.

-

Inductive Effects: The sp3-hybridized methylene carbons of the benzyl groups are weakly electron-donating through induction, which can slightly decrease the electrophilicity of the carbonyl carbon compared to a less substituted ketone.

-

Steric Hindrance: The bulky benzyl groups can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of nucleophilic addition reactions.[1]

-

Hyperconjugation: While not a dominant effect, hyperconjugation between the C-H bonds of the methylene groups and the carbonyl π-system can also play a minor role in modulating electron density.

Quantitative and Spectroscopic Analysis

13C NMR Spectroscopy

The chemical shift of the carbonyl carbon in 13C NMR spectroscopy provides a valuable insight into its electronic environment. A more downfield chemical shift generally indicates a more deshielded, and thus more electrophilic, carbon nucleus.

| Compound | Carbonyl Carbon Chemical Shift (ppm) | Reference |

| 1,3-Diphenylacetone | ~207.0 | (Internal analysis of publicly available spectral data) |

| Acetone | ~206.7 | (Typical textbook values) |

| Acetophenone | ~198.0 | (Typical textbook values) |

| Benzophenone | ~196.7 | (Typical textbook values) |

The 13C NMR chemical shift of the carbonyl carbon in 1,3-diphenylacetone is approximately 207.0 ppm. This value is comparable to that of acetone, suggesting a similar electronic environment around the carbonyl carbon. The slightly more downfield shift compared to acetophenone and benzophenone may be attributed to the insulating effect of the methylene groups, which prevent direct conjugation of the phenyl rings with the carbonyl group. In acetophenone and benzophenone, resonance donation from the aromatic rings increases the electron density at the carbonyl carbon, shifting its resonance upfield.

Theoretical Framework of Electrophilicity

The electrophilicity of a molecule can be quantified using several theoretical parameters derived from computational chemistry.

Mayr's Electrophilicity Parameter (E)

Herbert Mayr and his group have developed a comprehensive scale of electrophilicity based on kinetic measurements of the reactions of various electrophiles with a set of standard nucleophiles. The electrophilicity parameter, E, is determined from the equation:

log k = s(N + E)

where k is the rate constant, s is a nucleophile-specific sensitivity parameter, and N is the nucleophilicity parameter. While a specific E value for 1,3-diphenylacetone is not available in public databases, ketones as a class are well-represented on this scale.

Conceptual Density Functional Theory (DFT) - Electrophilicity Index (ω)

Conceptual DFT provides a framework for quantifying chemical reactivity. The global electrophilicity index (ω), defined by Parr, is a measure of the stabilization in energy when a system acquires an additional electronic charge from the environment. It is calculated as:

ω = μ2 / 2η

where μ is the electronic chemical potential and η is the chemical hardness. A higher ω value indicates a greater electrophilic character. While a specific calculated ω value for 1,3-diphenylacetone is not prominently reported, this parameter is widely used to compare the electrophilicity of different carbonyl compounds.

The following diagram illustrates the logical relationship between these theoretical parameters and experimental reactivity.

References

Acidity of α-Hydrogens in 1,3-Diphenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the acidity of the α-hydrogens in 1,3-diphenylacetone (also known as dibenzyl ketone). A comprehensive analysis of the structural factors influencing its pKa, alongside comparative data and detailed experimental protocols for acidity determination, is provided for the scientific community.

Core Concepts: Acidity of α-Hydrogens in Ketones

The hydrogens on the carbon atoms adjacent to a carbonyl group, known as α-hydrogens, exhibit a greater acidity than typical alkane hydrogens.[1][2] This heightened acidity, with pKa values for ketones typically in the range of 19-21 in aqueous solution, is attributed to the formation of a resonance-stabilized conjugate base, the enolate ion.[1][3] The delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group significantly stabilizes the enolate, thereby facilitating the deprotonation of the α-carbon.[3][4]

The acidity of these α-hydrogens is further influenced by the electronic effects of substituent groups. Electron-withdrawing groups enhance acidity by further stabilizing the negative charge of the enolate, while electron-donating groups have a destabilizing effect, leading to decreased acidity.[5]

Acidity of 1,3-Diphenylacetone

In 1,3-diphenylacetone, the α-hydrogens are situated on the methylene bridge between the carbonyl group and the two phenyl rings. The acidity of these protons is significantly influenced by both the carbonyl group and the flanking phenyl substituents.

The primary factor contributing to the acidity is the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-H bond and facilitates proton abstraction. Upon deprotonation, the resulting enolate ion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Furthermore, the phenyl groups attached to the α-carbons play a crucial role in enhancing the acidity. The phenyl rings act as electron-withdrawing groups through resonance, further delocalizing the negative charge of the enolate ion into the aromatic system. This extended conjugation provides additional stabilization to the conjugate base, making the α-hydrogens of 1,3-diphenylacetone more acidic than those of a simple dialkyl ketone like acetone.

Comparative Acidity of Ketones

To provide a clear context for the acidity of 1,3-diphenylacetone, the following table summarizes the pKa values of several related ketones. The choice of solvent is critical, as pKa values can vary significantly between different media. Dimethyl sulfoxide (DMSO) is a common solvent for these measurements due to its ability to solvate cations effectively, thus providing a good measure of intrinsic acidity.

| Compound | Structure | pKa in DMSO | pKa in Water |

| Acetone | CH₃COCH₃ | 26.5 | ~19.3[7] |

| Cyclohexanone | C₆H₁₀O | 26.4 | ~19 |

| Acetophenone | C₆H₅COCH₃ | 24.7 | 18.4[8] |

| Benzyl Methyl Ketone | C₆H₅CH₂COCH₃ | Not Found | 15.9[6] |

| 1,3-Diphenylacetone | C₆H₅CH₂COCH₂C₆H₅ | Not Found | Estimated < 15.9 |

Experimental Protocols for pKa Determination

The determination of the pKa of weakly acidic carbon acids like ketones requires specialized experimental techniques. The two primary methods employed are NMR spectroscopy and potentiometric titration.

Method 1: pKa Determination by ¹H NMR Spectroscopy

This method relies on monitoring the change in the chemical shift of the α-hydrogens as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated forms.

Protocol:

-

Sample Preparation: A series of solutions of 1,3-diphenylacetone (approximately 0.01 M) are prepared in a suitable solvent system (e.g., a mixture of D₂O and a co-solvent like DMSO-d₆ to ensure solubility) across a range of pD values.

-

pD Adjustment: The pD of each solution is carefully adjusted by adding microliter quantities of a strong base (e.g., NaOD in D₂O) or a strong acid (e.g., DCl in D₂O).

-

pD Measurement: The pD of each sample is accurately measured using a calibrated pH meter with a glass electrode, applying the correction pD = pH_reading + 0.4.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of each sample is recorded. The chemical shift of the α-hydrogens is carefully measured relative to an internal standard.

-

Data Analysis: A plot of the chemical shift of the α-hydrogens versus the pD will yield a sigmoidal titration curve. The pKa is determined as the pD at the inflection point of this curve.[4]

Method 2: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the weak acid as a standardized strong base is added incrementally. This method is particularly useful for determining the equivalence point and, subsequently, the pKa.

Protocol:

-